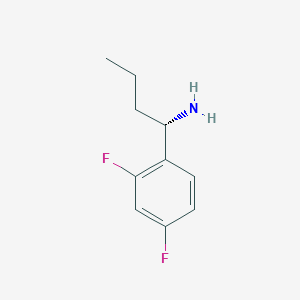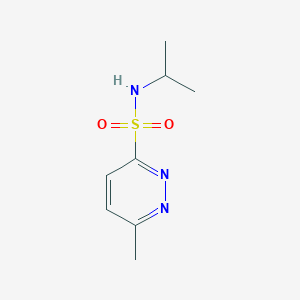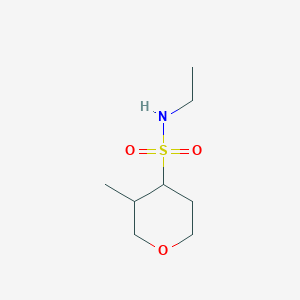![molecular formula C13H24N2O2 B13966100 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound features a unique spirocyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative, and a nitrogen-containing reagent.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the spirocyclic core under controlled conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
科学的研究の応用
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has significant potential in various scientific research applications, including:
Chemistry: As a key intermediate in the synthesis of complex organic molecules, this compound is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Its unique structure and reactivity make it a useful tool in the study of biological processes and the development of bioactive molecules.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Its applications in industrial processes include the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar spirocyclic core but lacks the amino and hydroxymethyl groups.
1-Amino-2-(hydroxymethyl)cyclopentane: This compound has a similar functional group arrangement but differs in the overall ring structure.
Uniqueness
The uniqueness of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one lies in its combination of a spirocyclic core with amino and hydroxymethyl groups
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
2-amino-1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)11(14)12(17)15-4-3-13(8-15)5-10(6-13)7-16/h9-11,16H,3-8,14H2,1-2H3 |
InChIキー |
VRLQRQHWSBUILH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




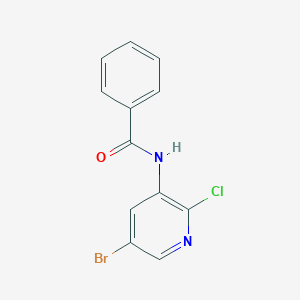
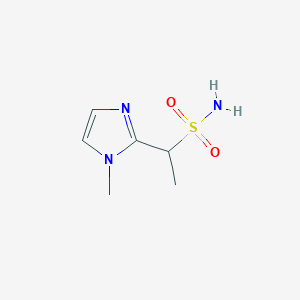
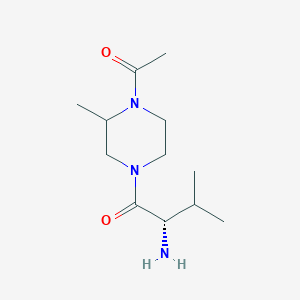
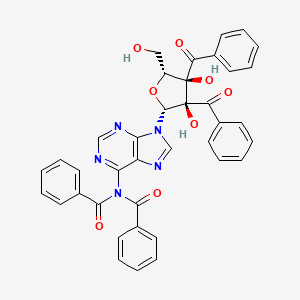
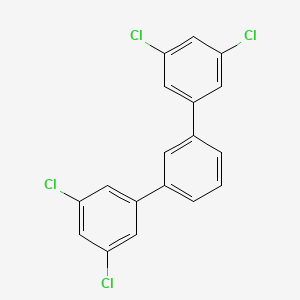
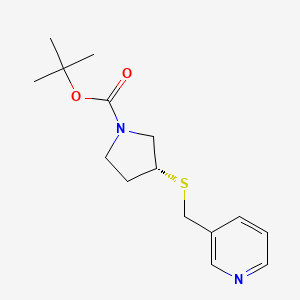
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
